molecular formula C13H17N B1626332 4-N-hexylbenzonitrile CAS No. 29147-95-3

4-N-hexylbenzonitrile

Katalognummer: B1626332
CAS-Nummer: 29147-95-3
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: QLSILVVVEOHLOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N-hexylbenzonitrile is an organic compound with the molecular formula C13H17N. It is a derivative of benzonitrile, where a hexyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-N-hexylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with hexylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the environmental impact of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-N-hexylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Hexylbenzoic acid or hexylbenzophenone.

    Reduction: 4-Hexylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-N-hexylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-N-hexylbenzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, which can be used in catalysis and material science. Additionally, the hexyl group provides hydrophobic interactions that can influence the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

    Benzonitrile: The parent compound, lacking the hexyl group.

    4-Methylbenzonitrile: A similar compound with a methyl group instead of a hexyl group.

    4-Ethylbenzonitrile: Another derivative with an ethyl group.

Uniqueness: 4-N-hexylbenzonitrile is unique due to the presence of the hexyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular conformations.

Eigenschaften

CAS-Nummer

29147-95-3

Molekularformel

C13H17N

Molekulargewicht

187.28 g/mol

IUPAC-Name

4-hexylbenzonitrile

InChI

InChI=1S/C13H17N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6H2,1H3

InChI-Schlüssel

QLSILVVVEOHLOG-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=C(C=C1)C#N

Kanonische SMILES

CCCCCCC1=CC=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.